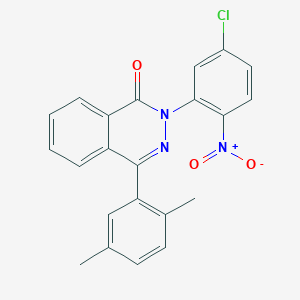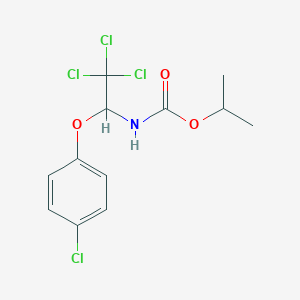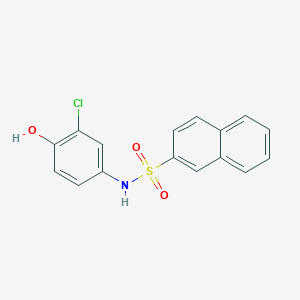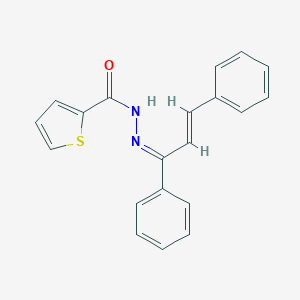
2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Coupling Reaction: Formation of the phthalazinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, phthalazinone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.
Uniqueness
The uniqueness of 2-{5-chloro-2-nitrophenyl}-4-(2,5-dimethylphenyl)-1(2H)-phthalazinone lies in its specific combination of functional groups and their positions on the aromatic rings, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C22H16ClN3O3 |
|---|---|
Poids moléculaire |
405.8g/mol |
Nom IUPAC |
2-(5-chloro-2-nitrophenyl)-4-(2,5-dimethylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C22H16ClN3O3/c1-13-7-8-14(2)18(11-13)21-16-5-3-4-6-17(16)22(27)25(24-21)20-12-15(23)9-10-19(20)26(28)29/h3-12H,1-2H3 |
Clé InChI |
LVZPBZAAEZJGFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B416841.png)
![Ethyl 2-{[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B416842.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B416844.png)
![4-methoxy-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B416848.png)

![2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE](/img/structure/B416850.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B416851.png)

![N-{2-[acetyl(phenyl)amino]ethyl}-N-phenylacetamide](/img/structure/B416855.png)
![N'-(1,3-dimethylbutylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B416856.png)
![4-bromobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B416861.png)
![N-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B416869.png)
![N-[4-benzylidene-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B416871.png)
